Pentane, 1-chloro-4,4-dimethoxy-

Description

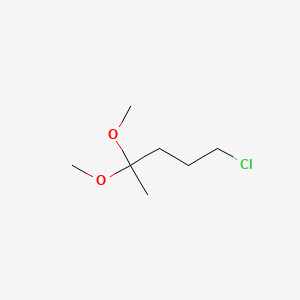

1-Chloro-4,4-dimethoxypentane is a halogenated alkane derivative with a pentane backbone substituted by a chlorine atom at position 1 and two methoxy (-OCH₃) groups at positions 4 and 4.

Properties

CAS No. |

56519-61-0 |

|---|---|

Molecular Formula |

C7H15ClO2 |

Molecular Weight |

166.64 g/mol |

IUPAC Name |

1-chloro-4,4-dimethoxypentane |

InChI |

InChI=1S/C7H15ClO2/c1-7(9-2,10-3)5-4-6-8/h4-6H2,1-3H3 |

InChI Key |

UBDRYQSBZIAAFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCl)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Starting Material: 4,4-dimethoxypentane

- Reagents: Chlorine gas (Cl2)

- Initiators: Ultraviolet light or peroxides to generate chlorine radicals

- Reaction Type: Free radical substitution

The process initiates when chlorine radicals, generated by UV light or peroxide decomposition, abstract a hydrogen atom from the pentane chain. This forms a pentyl radical intermediate, which rapidly reacts with another chlorine molecule to form 1-chloro-4,4-dimethoxypentane and regenerate a chlorine radical, propagating the chain reaction.

Process Details

- The reaction is typically conducted under controlled temperature to optimize selectivity for the 1-chloro substitution.

- Continuous stirring and efficient mixing are essential to maintain uniform radical concentration.

- The reaction is often performed in a solvent or neat depending on scale and desired purity.

Industrial Scale Adaptations

- Continuous flow reactors are employed to enhance heat dissipation and control reaction kinetics.

- Reaction parameters such as chlorine flow rate, light intensity, and temperature are optimized to maximize yield and minimize by-products.

- Post-reaction workup involves extraction with organic solvents like ether or chloroform, followed by evaporation under reduced pressure to isolate the product.

Data Table Summarizing Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 4,4-dimethoxypentane |

| Reagents | Chlorine gas (Cl2), radical initiators (UV light or peroxides) |

| Mechanism | Free radical substitution |

| Reaction Conditions | Controlled temperature, continuous stirring, UV light or peroxide initiation |

| Industrial Scale | Continuous flow reactor, optimized chlorine flow, heat dissipation |

| Workup | Extraction with ether or chloroform, evaporation under reduced pressure |

| Alternative Methods | Acid-catalyzed chlorination with LiCl and HCl gas at low temperatures; potential Grignard formation from chloride derivatives |

| Purification | Organic solvent extraction, drying, evaporation |

Research Findings and Notes

- The free radical chlorination method is favored for its simplicity and efficiency in selectively chlorinating the terminal carbon of the pentane backbone bearing the dimethoxy substitution.

- The presence of two methoxy groups at the 4,4-position influences the electron density and steric environment, which can affect the radical substitution rate and regioselectivity.

- Industrial synthesis emphasizes continuous flow methods to improve safety and control, given the hazardous nature of chlorine gas and radical intermediates.

- Extraction and purification steps are critical to remove unreacted starting materials, side products, and residual chlorine to achieve high-purity product suitable for research or pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary chlorine atom at position 1 is susceptible to nucleophilic substitution (SN1/SN2 mechanisms).

-

SN2 Pathway : Favored due to the sterically unhindered primary carbon. Nucleophiles (e.g., hydroxide, amines) attack the electrophilic C1, displacing chloride.

-

SN1 Pathway : Less likely due to the instability of primary carbocations.

Key Factors :

-

Methoxy groups at C4 exert minimal electronic influence on C1 due to their distance.

-

Polar aprotic solvents (e.g., DMSO) enhance SN2 reactivity .

Elimination Reactions

Under basic conditions, dehydrohalogenation occurs to form alkenes.

-

E2 Mechanism : A strong base (e.g., KOtBu) abstracts a β-hydrogen (C2), leading to the formation of 1-pentene derivatives:

-

Regioselectivity : The major product is a terminal alkene (less stable), though steric and electronic effects may favor internal positions if accessible .

Methoxy Group Reactivity

The methoxy groups exhibit limited reactivity under mild conditions but can undergo:

-

Acidic Cleavage : Strong acids (e.g., HI) cleave methoxy groups to yield alcohols:

-

Oxidation : Unlikely under standard conditions due to the stability of aliphatic ethers.

Comparative Reactivity with Analogues

The table below contrasts 1-chloro-4,4-dimethoxypentane with structurally similar compounds:

| Compound | Molecular Formula | Key Reactivity Differences |

|---|---|---|

| 1-Chloro-4-methoxybutane | C₅H₁₁ClO | Faster SN2 due to shorter chain and less steric hindrance |

| 1-Chloro-2-methylpentane | C₆H₁₃Cl | Increased steric hindrance slows SN2 |

| 2-Chloro-4,4-dimethylpentane | C₇H₁₅Cl | Tertiary chlorine resists substitution, favors elimination |

Scientific Research Applications

1-Chloro-4,4-dimethoxypentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-chloro-4,4-dimethoxypentane depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile and releasing a chloride ion. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound gains electrons, resulting in the formation of reduced products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

Table 1: Key Compounds for Comparison

Key Differences :

- Functional Groups: The target compound’s chloro and methoxy groups contrast with ketone-containing analogues (e.g., 2,2,4,4-tetramethyl-3-pentanone), which exhibit higher polarity and reactivity in nucleophilic additions .

- Polarity and Solubility: The methoxy groups increase polarity compared to unsubstituted pentane, likely enhancing solubility in polar solvents like diethyl ether or dichloromethane (similar to syringaldehyde extraction trends in ). In contrast, non-polar pentane (boiling point: ~36°C ) is unsuitable for extracting polar compounds, whereas the target compound’s substituents may expand its utility in specialized solvents.

Physical Properties

Table 2: Physical Properties

- Impact of Substituents: Chlorine and methoxy groups elevate boiling points relative to pentane due to increased molecular weight and intermolecular forces (e.g., dipole-dipole interactions). The ketone group in 2,2,4,4-tetramethyl-3-pentanone contributes to higher polarity and a higher boiling point (~195–200°C) compared to the target compound .

Biological Activity

Pentane, 1-chloro-4,4-dimethoxy- (CAS Number: 56519-61-0) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and antifungal properties, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pentane backbone with a chlorine atom and two methoxy groups attached to the fourth carbon. This unique structure influences its reactivity and biological activity.

Biological Activity Overview

Research indicates that Pentane, 1-chloro-4,4-dimethoxy- has been investigated for various biological activities:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against a range of bacterial strains. Its effectiveness is attributed to the presence of the chlorine atom, which can disrupt microbial cell membranes.

- Antifungal Activity : The compound also demonstrates antifungal properties, making it a candidate for further development in treating fungal infections.

The mechanism of action is primarily based on the following processes:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers. This reaction plays a crucial role in its antimicrobial activity by modifying the target sites within microbial cells.

- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions, which may alter its biological activity and enhance its efficacy against pathogens.

Research Findings

Recent studies have provided insights into the biological activity of Pentane, 1-chloro-4,4-dimethoxy-. Below is a summary of key findings from various research efforts:

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, Pentane, 1-chloro-4,4-dimethoxy- was tested against various bacterial strains. Results indicated that it inhibited growth at concentrations as low as 50 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .

- Fungal Resistance : A separate investigation assessed the compound's antifungal properties against resistant strains of Candida albicans. The study found that it effectively reduced fungal load in vitro, suggesting its utility in treating resistant fungal infections .

- Synthesis and Evaluation : Research involving the synthesis of derivatives of Pentane, 1-chloro-4,4-dimethoxy- revealed that modifications to the methoxy groups could enhance both antimicrobial and antifungal activities .

Q & A

How can researchers optimize the synthesis of 1-chloro-4,4-dimethoxypentane to improve yield and purity?

Level: Basic

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., dichloromethane or THF) to stabilize intermediates and reduce side reactions. Solvent polarity impacts reaction kinetics and selectivity .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂ or AlCl₃) to enhance electrophilic substitution at the chloro and methoxy substituents. Monitor reaction progress via GC-MS with DB-1 or HP-PONA capillary columns for isomer separation .

- Temperature Control: Optimize reflux conditions (e.g., 60–80°C) to balance reaction rate and decomposition risks. Thermodynamic data from similar chloroalkanes suggest phase-dependent stability .

What analytical techniques are most effective for characterizing 1-chloro-4,4-dimethoxypentane?

Level: Basic

Methodological Answer:

- GC-MS: Use a squalane-coated capillary column (50 m × 0.21 mm) with H₂ carrier gas to resolve structural isomers. Compare retention indices to reference spectra for chloroalkanes .

- NMR Spectroscopy: Employ ¹³C-NMR to confirm methoxy (δ 50–55 ppm) and chlorinated carbon (δ 40–45 ppm) environments. Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- Elemental Analysis: Validate stoichiometry via combustion analysis for C, H, and Cl. Cross-reference with theoretical molecular weight (C₇H₁₅ClO₂; ~166.64 g/mol) .

How can conflicting data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

Level: Advanced

Methodological Answer:

- Kinetic Studies: Conduct time-resolved UV-Vis spectroscopy to monitor intermediate formation under varying nucleophile concentrations (e.g., OH⁻ or NH₃). Compare rate constants with 1-chloropentane benchmarks .

- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to track hydrogen exchange at the methoxy groups. Mass spectrometry can identify isotopic shifts in reaction products .

- Computational Modeling: Apply density functional theory (DFT) to simulate transition states and identify steric/electronic barriers. Reference thermodynamic parameters from CRC handbooks .

What experimental designs are recommended for studying the environmental persistence of this compound?

Level: Advanced

Methodological Answer:

- Soil Sorption Experiments: Use batch equilibration methods with varying soil organic matter content. Quantify adsorption coefficients (Kd) via HPLC-UV .

- Biodegradation Assays: Inoculate aerobic/anaerobic microbial cultures and measure Cl⁻ release over time. Compare degradation rates to structurally similar perfluorinated compounds .

- Aquatic Toxicity Testing: Follow OECD guidelines for Daphnia magna acute toxicity tests. Analyze LC₅₀ values relative to other chlorinated alkanes .

How can researchers address discrepancies in reported thermodynamic properties (e.g., vapor pressure, boiling point)?

Level: Advanced

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Measure phase transitions under controlled heating rates (e.g., 5°C/min). Calibrate against NIST-certified standards .

- Vapor Pressure Measurements: Use static or dynamic methods with a calibrated manometer. Cross-validate with Antoine equation parameters from analogous dichloropentanes .

- Data Harmonization: Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets. Reference compilations like the CRC Handbook of Thermodynamics .

What strategies are effective for elucidating stereochemical effects in derivatives of this compound?

Level: Advanced

Methodological Answer:

- Chiral Chromatography: Use β-cyclodextrin-based columns to separate enantiomers. Optimize mobile phase composition (e.g., hexane/isopropanol) for resolution .

- X-ray Crystallography: Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid). Analyze crystal packing and dihedral angles to infer configuration .

- Circular Dichroism (CD): Compare experimental CD spectra with DFT-predicted electronic transitions for R/S configurations .

How should researchers design experiments to assess the compound’s stability under varying storage conditions?

Level: Basic

Methodological Answer:

- Accelerated Degradation Studies: Store samples at elevated temperatures (40–60°C) and humidity levels (75% RH). Monitor decomposition via TLC or GC-MS monthly .

- Light Exposure Tests: Use UV/Vis chambers to simulate sunlight exposure. Quantify photolytic byproducts with HPLC-PDA .

- Long-Term Stability: Follow ICH guidelines for analytical method validation. Use argon-purged vials for -20°C storage to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.